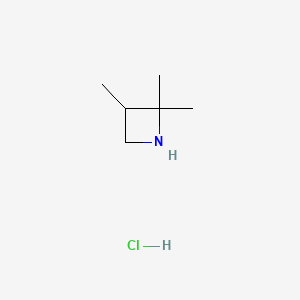
2,2,3-Trimethylazetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethylazetidine hydrochloride is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2,2,3-Trimethylazetidine hydrochloride, can be achieved through several methods. . This method efficiently produces functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges.
Industrial Production Methods
Industrial production of azetidines often involves the polymerization of aziridines and azetidines through anionic and cationic ring-opening polymerization . This method allows for the production of polyamines with various structures and degrees of control, which are useful in applications such as antibacterial coatings and non-viral gene transfection .
化学反応の分析
Types of Reactions
2,2,3-Trimethylazetidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The ring strain in azetidines makes them susceptible to oxidation reactions.
Reduction: Azetidines can be reduced under specific conditions to form amines.
Substitution: The nitrogen atom in the azetidine ring can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azetidine N-oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
2,2,3-Trimethylazetidine hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2,2,3-Trimethylazetidine hydrochloride involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in antimicrobial activity and other biological effects.
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
2,2,3-Trimethylazetidine hydrochloride is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more stable than aziridines but still reactive enough to participate in various chemical reactions .
特性
CAS番号 |
2901106-27-0 |
|---|---|
分子式 |
C6H14ClN |
分子量 |
135.63 g/mol |
IUPAC名 |
2,2,3-trimethylazetidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-4-7-6(5,2)3;/h5,7H,4H2,1-3H3;1H |
InChIキー |
YLXHVRQYOVWZCI-UHFFFAOYSA-N |
正規SMILES |
CC1CNC1(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
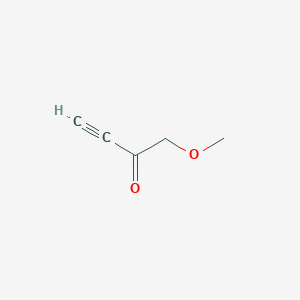
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
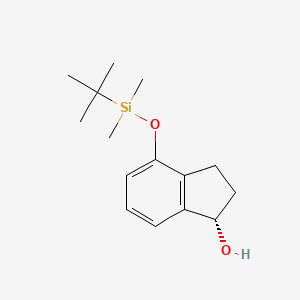
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
![7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B15297404.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
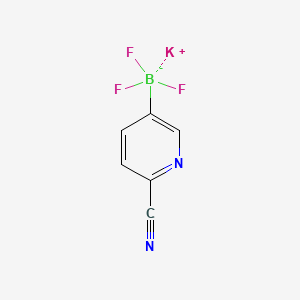
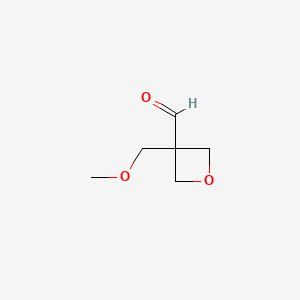
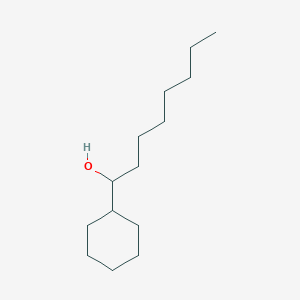
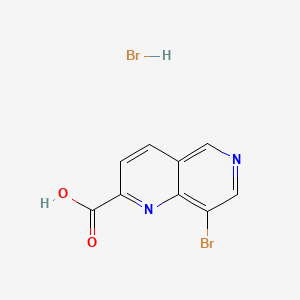
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)

![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
